tert-butyl N-[3-(bromomethyl)-4-fluorophenyl]carbamate
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Description
The compound “tert-butyl N-[3-(bromomethyl)-4-fluorophenyl]carbamate” likely belongs to the class of organic compounds known as carbamates . These are organic compounds containing a functional group derived from carbamic acid (NH2COOH). A common example of a carbamate is the insecticide carbaryl .
Molecular Structure Analysis
The molecular structure of a similar compound, “tert-butyl (4-(bromomethyl)benzyl)carbamate”, has a molecular formula of C13H18BrNO2 and an average mass of 300.191 Da .Chemical Reactions Analysis
Carbamates, such as “this compound”, can undergo a variety of chemical reactions. For instance, they can be used to protect amines from piperidine derivatives for further synthesis of sulfonamide series .Mechanism of Action
Target of Action
The primary targets of tert-butyl N-[3-(bromomethyl)-4-fluorophenyl]carbamate are currently unknown. This compound is used as a research chemical
Pharmacokinetics
As a research compound, it is typically handled under inert gas (nitrogen or argon) at 2-8°C , suggesting that it may be sensitive to environmental conditions that could affect its stability and bioavailability.
Result of Action
As a research chemical, it is primarily used for the synthesis of other compounds .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and the presence of oxygen. It is typically stored under inert gas at low temperatures , suggesting that it may be sensitive to these factors.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[3-(bromomethyl)-4-fluorophenyl]carbamate involves the reaction of tert-butyl N-(4-fluorophenyl)carbamate with bromomethyl benzene in the presence of a base.", "Starting Materials": [ "tert-butyl N-(4-fluorophenyl)carbamate", "bromomethyl benzene", "base (e.g. potassium carbonate)" ], "Reaction": [ "Add tert-butyl N-(4-fluorophenyl)carbamate to a reaction flask", "Add bromomethyl benzene and base to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Extract the product with a suitable solvent (e.g. ethyl acetate)", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain the desired product" ] } | |
CAS No. |
1569737-90-1 |
Molecular Formula |
C12H15BrFNO2 |
Molecular Weight |
304.2 |
Purity |
95 |
Origin of Product |
United States |
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